ML228

Description

Structure

3D Structure

Properties

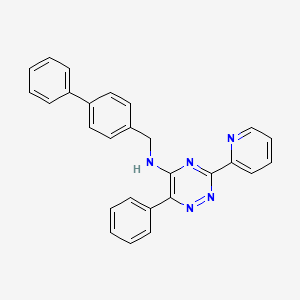

IUPAC Name |

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRODODTMXCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ML228

Introduction

ML228 is a novel, small-molecule activator of the Hypoxia Inducible Factor (HIF) signaling pathway.[1][2] It was identified through a high-throughput, cell-based gene reporter screen from the NIH's Molecular Libraries Small Molecule Repository.[1][3] Structurally, this compound belongs to a triazine scaffold and is distinct from most known HIF activators because it lacks the acidic functional group commonly found in prolyl hydroxylase (PHD) inhibitors.[1][4][5] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development and related scientific fields.

Core Mechanism of Action: HIF-1α Stabilization via Iron Chelation

The primary cellular response to low oxygen (hypoxia) is mediated by the HIF pathway.[1] HIFs are transcription factors that activate genes involved in angiogenesis, metabolic adaptation, and tissue repair.[1][6] The key regulatory component is the HIF-1α subunit, whose stability is tightly controlled by oxygen levels.

1. Regulation of HIF-1α in Normoxia

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously targeted for degradation.[6] This process is initiated by a class of enzymes called prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α.[1][6] This hydroxylation requires oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors.[1][6] The hydroxylated HIF-1α is then recognized by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This keeps intracellular levels of HIF-1α low.

2. This compound-Mediated Activation of the HIF Pathway

This compound activates the HIF pathway by stabilizing the HIF-1α subunit, mimicking a hypoxic state.[6][7] The accumulated HIF-1α translocates to the nucleus, where it dimerizes with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][6] This HIF-1α/ARNT heterodimer then binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[6] A key downstream target gene activated by this pathway is Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[1][4][5][7]

The leading hypothesis for this compound's mechanism is its function as an iron chelator.[1][6] By sequestering intracellular iron, this compound inhibits the iron-dependent activity of PHD enzymes.[1][6] This prevents HIF-1α hydroxylation, allowing it to evade VHL-mediated degradation and accumulate in the cell.[6] This proposed mechanism is supported by experiments showing that the addition of excess iron dramatically reduces the potency of this compound.[1]

Quantitative Activity Profile

The biological activity of this compound has been quantified through several cell-based assays. The data consistently demonstrates potent activation of the HIF pathway at low micromolar concentrations.

Table 1: In Vitro Potency of this compound in HIF Pathway Activation Assays

| Assay | Cell Line | Endpoint | EC₅₀ (µM) | Citation(s) |

|---|---|---|---|---|

| HRE-Luciferase Reporter | U2OS | Luciferase Expression | 1.12 - 1.23 | [1][7] |

| HIF-1α Nuclear Translocation | U2OS-HIF-1α-GFP | Nuclear GFP Signal | ~1.40 | [1][7] |

| VEGF Gene Expression | U2OS | VEGF mRNA Levels (RT-PCR) | ~1.63 | [1] |

| Proteasome Inhibition | Commercial Assay | Proteasome Activity | Inactive |[1][6] |

Table 2: Effect of Metal Co-incubation on this compound Activity This experiment directly tests the iron chelation hypothesis. A significant rightward shift in the EC₅₀ value in the presence of excess iron indicates that this compound's activity is dependent on its ability to bind iron.

| Condition (in HRE-Luciferase Assay) | EC₅₀ (µM) | Fold Shift vs. This compound Alone | Citation(s) |

| This compound Alone | 1.12 | - | [1] |

| This compound + 50 µM Iron | 15.6 | 13.9x | [1] |

| This compound + 50 µM Zinc | 5.01 | 4.5x | [1] |

Table 3: Off-Target Binding Profile of this compound this compound was screened against a panel of 68 common biological targets to assess its selectivity. At a concentration of 10 µM, significant inhibition was observed for six targets.

| Target | Species | % Inhibition at 10 µM | Citation(s) |

| Adenosine A₃ Receptor | Human | 80 | [1] |

| Dopamine Transporter (DAT) | Human | 87 | [1] |

| Opiate µ (MOP) Receptor | Human | 85 | [1] |

| Potassium Channel (hERG) | Human | 86 | [1] |

| Serotonin 5-HT₂B Receptor | Human | 92 | [1] |

| Sodium Channel (Site 2) | Rat | 105 | [1] |

Note: This binding profile suggests potential for off-target effects at higher concentrations, and functional assays would be needed to confirm activity at these sites.[1][6]

Experimental Methodologies

The characterization of this compound involved a sequence of assays to confirm its on-target activity, rule out non-specific mechanisms, and elucidate its mode of action.

1. HRE-Luciferase Reporter Assay (Primary Assay)

-

Principle: This cell-based assay quantifies the activation of the HIF signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of HREs.[1]

-

Protocol:

-

A human osteosarcoma cell line (U2OS) was stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple HREs.[1]

-

Cells were seeded in multi-well plates and treated with this compound across a range of concentrations.

-

Desferrioxamine (DFO, 100 µM), a known iron chelator, was used as a positive control, and DMSO served as the negative control.[1]

-

Following incubation, cells were lysed, and luciferase substrate was added.

-

Luminescence, which is directly proportional to HRE-driven transcription, was measured using a plate reader.

-

EC₅₀ values were calculated from the resulting dose-response curves.[1]

-

2. HIF-1α Nuclear Translocation Assay

-

Principle: This high-content imaging assay directly visualizes the stabilization and nuclear accumulation of HIF-1α, a key step in pathway activation.[1]

-

Protocol:

-

U2OS cells engineered to express a HIF-1α-Green Fluorescent Protein (GFP) fusion protein were used.[1]

-

Cells were treated with various concentrations of this compound.

-

After incubation, cells were fixed and stained with a nuclear counterstain (e.g., DAPI).

-

Automated microscopy and image analysis software were used to quantify the intensity of the GFP signal within the nucleus compared to the cytoplasm.[1]

-

An increase in the nuclear GFP signal indicates HIF-1α stabilization and translocation.

-

3. RT-PCR for VEGF Transcription

-

Principle: This assay measures the change in messenger RNA (mRNA) levels of VEGF, a direct and physiologically relevant downstream target of the HIF pathway.[1]

-

Protocol:

-

U2OS cells were treated with this compound.

-

Total RNA was extracted from the cells and purified.

-

Reverse transcriptase was used to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative real-time PCR (RT-qPCR) was performed using primers specific for the VEGF gene and a housekeeping gene (for normalization).

-

The relative increase in VEGF mRNA levels was calculated to determine the compound's effect on target gene expression.[1]

-

4. Metal Competition Assay

-

Principle: This experiment modifies the primary HRE-luciferase assay to test the hypothesis that this compound acts by chelating iron, which is essential for PHD enzyme function.

-

Protocol:

-

The HRE-Luciferase Reporter Assay was performed as described above.

-

In parallel experiments, cells were co-incubated with this compound and a high concentration (50 µM) of either iron or zinc salts.[1]

-

Dose-response curves were generated in the presence of the excess metals.

-

A rightward shift in the EC₅₀ curve in the presence of iron, indicating a requirement for a higher concentration of this compound to achieve the same effect, supports an iron chelation mechanism.[1]

-

References

- 1. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new molecular probe this compound: An activator of the hypoxia inducible factor (HIF) pathway [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of hypoxia-inducible factor-1/vascular endothelial growth factor signaling pathway on spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sapphire Bioscience [sapphirebioscience.com]

ML228: A Technical Guide to a Novel Activator of the Hypoxia Inducible Factor (HIF) Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular probe ML228, a potent activator of the Hypoxia Inducible Factor (HIF) signaling pathway. This compound represents a significant tool for studying cellular responses to hypoxia and holds potential for therapeutic development in diseases where enhanced angiogenesis and adaptation to low oxygen are beneficial, such as ischemia and tissue regeneration.[1][2] This document details the mechanism of action, quantitative biological activity, and key experimental methodologies associated with this compound.

Core Mechanism of Action

This compound activates the HIF pathway through a mechanism distinct from many common HIF activators. It functions as an iron chelator, which leads to the stabilization of the HIF-1α subunit.[1][2] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, an iron-dependent process that targets it for proteasomal degradation.[2] By chelating intracellular iron, this compound inhibits PHD activity, leading to the accumulation of HIF-1α.[1][3] The stabilized HIF-1α then translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1][2] This initiates the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and other adaptive responses to hypoxia.[1][2][4] Notably, this compound lacks the acidic functional group commonly found in many PHD inhibitors, making it a structurally distinct tool for studying HIF activation.[1][5]

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized across multiple in vitro assays. The following table summarizes the key quantitative data for this molecular probe.

| Assay Description | Cell Line | Parameter | Value (µM) | Reference |

| HRE Luciferase Reporter Assay | U2OS | EC50 | 1.12 | [1] |

| HRE Luciferase Reporter Assay (with 50 µM Iron) | U2OS | EC50 | 15.6 | [1] |

| HRE Luciferase Reporter Assay (with 50 µM Zinc) | U2OS | EC50 | 5.01 | [1] |

| HRE Luciferase Reporter Assay | U2OS | EC50 | ~1.23 | [6] |

| HRE Luciferase Reporter Assay (Batch 1) | U2OS | EC50 | 1.69 | [2] |

| HRE Luciferase Reporter Assay (Batch 2) | U2OS | EC50 | 0.53 | [2] |

| HIF-1α Nuclear Translocation High Content Imaging Assay | U2OS | EC50 | ~1.4 | [6] |

| RT-PCR VEGF Transcription Assay | U2OS | EC50 | 1.63 | [7] |

| Proteasome Inhibition Assay | - | IC50 | Inactive | [1][2] |

| Cell Viability (Toxicity) | U2OS | - | No apparent toxicity below 30 µM | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and its experimental validation, the following diagrams have been generated.

Caption: this compound mechanism of HIF-1α stabilization and activation.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HRE-Luciferase Reporter Gene Assay

This primary assay quantifies the activation of the HIF pathway by measuring the expression of a luciferase reporter gene under the control of HREs.[1]

-

Cell Line: Human U2OS osteosarcoma cell line stably transfected with a luciferase reporter construct driven by HREs.[1][2]

-

Protocol:

-

Plate U2OS-HRE cells in a 384-well plate and incubate overnight.

-

Treat cells with a serial dilution of this compound or control compounds (e.g., DMSO as a negative control, Desferrioxamine (DFO) at 100 µM as a positive control).[1]

-

Incubate for the desired time period (typically 16-24 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence using a plate reader.

-

Normalize the data to controls and calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic model.[8]

-

HIF-1α Nuclear Translocation High Content Imaging Assay

This secondary assay visually confirms and quantifies the movement of HIF-1α from the cytoplasm to the nucleus upon treatment with this compound.

-

Cell Line: U2OS cells.

-

Protocol:

-

Plate U2OS cells in a suitable imaging plate (e.g., 96-well or 384-well).

-

Treat cells with this compound or control compounds for a specified duration.

-

Fix and permeabilize the cells.

-

Stain with a primary antibody against HIF-1α and a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear-to-cytoplasmic ratio of the HIF-1α signal.

-

Determine the EC50 for nuclear translocation.

-

VEGF mRNA Quantification by RT-PCR

This assay measures the transcriptional upregulation of a key HIF target gene, VEGF, in response to this compound treatment.

-

Cell Line: U2OS cells.

-

Protocol:

-

Treat U2OS cells with various concentrations of this compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for VEGF and a housekeeping gene (for normalization).

-

Calculate the relative fold change in VEGF mRNA expression compared to vehicle-treated cells.

-

Plot the dose-response and determine the EC50 value.[7]

-

Iron and Zinc Chelation Assay

This experiment is designed to confirm the iron-chelating mechanism of this compound.

-

Protocol:

-

Perform the HRE-Luciferase Reporter Gene Assay as described above.

-

In parallel, run identical assays where the cell culture medium is supplemented with excess iron (e.g., 50 µM FeCl2 or another iron salt) or zinc (e.g., 50 µM ZnCl2).[1]

-

A rightward shift in the EC50 curve and a potential decrease in the maximum response in the presence of excess iron is indicative of iron chelation by the compound.[1]

-

Off-Target Activity

It is important to note that in a radioligand binding assay panel, this compound at a concentration of 10 µM showed greater than 75% inhibition of radioligand binding at six molecular targets: adenosine (B11128) A3, dopamine (B1211576) transporter (DAT), opiate μ (MOP), potassium channel hERG, serotonin (B10506) 5-HT2B, and the rat sodium channel site 2.[1] This information should be considered when designing experiments and interpreting results.

Conclusion

This compound is a valuable and novel molecular probe for the study of the HIF pathway. Its distinct iron-chelating mechanism of action and well-characterized in vitro activity make it a powerful tool for researchers in various fields, including cancer biology, ischemia, and regenerative medicine. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in laboratory settings.

References

- 1. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of hypoxia-inducible factor-1/vascular endothelial growth factor signaling pathway on spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | HIF activator | Probechem Biochemicals [probechem.com]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to ML228 (CAS Number 1357171-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML228, also identified by CAS number 1357171-62-0 and CID 46742353, is a potent small molecule activator of the Hypoxia-Inducible Factor (HIF) signaling pathway. As a novel chemotype, it offers a valuable tool for researchers studying cellular responses to hypoxia and its therapeutic potential in conditions such as ischemia and spinal cord injury. Unlike many other HIF activators that function as prolyl hydroxylase domain (PHD) inhibitors, this compound is believed to act through iron chelation, a mechanism that is independent of direct PHD inhibition. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a 1,2,4-triazine (B1199460) derivative with the formal chemical name N-([1,1'-biphenyl]-4-ylmethyl)-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1357171-62-0 | |

| Molecular Formula | C₂₇H₂₁N₅ | |

| Molecular Weight | 415.49 g/mol | |

| Appearance | Pale yellow to light yellow solid | |

| Solubility | DMSO: ≥ 35 mg/mL | |

| Storage | -20°C, under an inert atmosphere |

Mechanism of Action

This compound activates the HIF signaling pathway, a crucial cellular response to low oxygen conditions. Under normoxic conditions, the HIF-1α subunit is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylase domain (PHD) enzymes, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and ubiquitinate HIF-1α.

This compound's mechanism of action is proposed to be through the chelation of iron. Iron is an essential cofactor for the enzymatic activity of PHDs. By chelating iron, this compound indirectly inhibits PHD activity, leading to the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival, including Vascular Endothelial Growth Factor (VEGF). Molecular modeling studies suggest that this compound does not directly bind to the active site of prolyl hydroxylases.

Caption: Mechanism of this compound-induced HIF pathway activation.

Quantitative Biological Data

The biological activity of this compound has been characterized in several in vitro assays. The following table summarizes the key quantitative data.

| Assay | Cell Line | Parameter | Value (µM) | Reference |

| HRE Gene Reporter Assay | - | EC₅₀ | 1.0 - 1.23 | |

| HIF-1α Nuclear Translocation Assay | U2OS | EC₅₀ | 1.4 | |

| VEGF Expression Assay (RT-PCR) | U2OS | EC₅₀ | 1.6 |

This compound has also been screened for off-target activities. At a concentration of 10 µM, it exhibited over 80% inhibition of the human A3 adenosine (B11128) receptor, dopamine (B1211576) transporter, µ-opioid receptor, hERG channel, and 5-HT2B receptor, as well as the rat sodium channel site 2.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-cyanopyridine.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Preparation of Imidohydrazide: 2-Cyanopyridine is reacted with hydrazine to form the corresponding imidohydrazide.

-

Formation of Triazin-5(4H)-one: The imidohydrazide is then condensed with ethyl 2-oxo-2-phenylacetate to yield the triazin-5(4H)-one intermediate.

-

Chlorination: The triazin-5(4H)-one is treated with phosphorus oxychloride (POCl₃) under thermal conditions to produce the chloride intermediate.

-

Final SNAr Reaction: The chloride intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with (1,1'-biphenyl)-4-ylmethanamine to afford the final product, this compound.

In Vitro Assays

This assay is used to quantify the activation of the HIF pathway by measuring the expression of a luciferase reporter gene under the control of HREs.

Materials:

-

HEK293 cells stably transfected with an HRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

96-well white, clear-bottom microplates.

-

Luminometer.

Protocol:

-

Seed the HRE-luciferase reporter HEK293 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., Desferrioxamine, DFO).

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC₅₀ value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay visualizes and quantifies the movement of HIF-1α from the cytoplasm to the nucleus upon activation.

Materials:

-

U2OS cells.

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Formaldehyde or paraformaldehyde for cell fixation.

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking solution (e.g., BSA in PBS).

-

Primary antibody against HIF-1α.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI or Hoechst).

-

High-content imaging system or fluorescence microscope.

Protocol:

-

Seed U2OS cells onto glass coverslips or in an imaging-compatible multi-well plate.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 4-8 hours).

-

Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with the primary anti-HIF-1α antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear translocation of HIF-1α by measuring the fluorescence intensity of the anti-HIF-1α antibody signal within the nuclear region defined by the DAPI/Hoechst stain.

This assay measures the amount of VEGF protein secreted by cells into the culture medium following treatment with this compound.

Materials:

-

U2OS cells.

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Human VEGF ELISA kit.

-

Microplate reader.

Protocol:

-

Seed U2OS cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Collect the cell culture supernatant.

-

Perform the VEGF ELISA according to the manufacturer's protocol. This typically involves:

-

Adding the collected supernatants and VEGF standards to a microplate pre-coated with a capture antibody.

-

Incubating to allow VEGF to bind.

-

Washing and adding a detection antibody.

-

Washing and adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

In Vivo Studies

This compound has been shown to improve the local hypoxic-ischemic environment and promote neurological function recovery after spinal cord injury (SCI) in rats.

Animal Model: Sprague-Dawley rats. Injury Model: Traumatic spinal cord injury. Treatment Protocol:

-

Dosage: 1 µg/kg.

-

Administration: Intraperitoneal (IP) injection.

-

Frequency: Daily for 7 days post-injury.

-

Vehicle: The vehicle for administration is not explicitly stated in the provided results but is likely a solution compatible with IP injection, such as saline with a small percentage of a solubilizing agent like DMSO.

This compound has been demonstrated to restore Vascular Endothelial Growth Factor A (VEGFA) levels and improve muscle regeneration in aged mice.

Animal Model: Old C57BL/6 mice. Injury Model: Cryoinjury to the tibialis anterior muscle. Treatment Protocol:

-

Preparation of Dosing Solution: Dissolve this compound in DMSO.

-

Administration: Intraperitoneal (IP) injection.

-

Dosing Regimen: Administer daily for a total of 5 days. The first injection is given approximately 24 hours before the cryoinjury, and the second immediately following the injury.

Conclusion

This compound is a valuable research tool for investigating the HIF signaling pathway and its role in various physiological and pathological processes. Its distinct mechanism of action as an iron chelator, independent of direct PHD inhibition, provides an alternative approach to studying HIF activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.

ML228 as an Iron Chelator in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML228 is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway, a critical cellular signaling cascade in response to low oxygen conditions. Evidence strongly suggests that the primary mechanism of action for this compound is the chelation of intracellular iron, a key cofactor for prolyl hydroxylase domain (PHD) enzymes that regulate HIF-1α stability. By sequestering iron, this compound inhibits PHD activity, leading to the stabilization and nuclear translocation of HIF-1α, and subsequent activation of downstream target genes such as Vascular Endothelial Growth Factor (VEGF). This technical guide provides a comprehensive overview of this compound as an iron chelator, including its effects on cellular pathways, quantitative data on its activity, and detailed experimental protocols for its characterization. Furthermore, this guide explores the potential and yet-unexplored link between this compound's iron-chelating properties and the regulated cell death pathway of ferroptosis.

Introduction to this compound and Iron Chelation

This compound emerged from a high-throughput screening effort to identify activators of the HIF pathway.[1][2] Structurally, it belongs to a triazine scaffold.[1] The activation of the HIF pathway by this compound is believed to be a consequence of its ability to chelate intracellular iron.[1][3] Iron is an essential cofactor for the PHD enzymes that hydroxylate HIF-1α, marking it for proteasomal degradation under normoxic conditions.[4] By binding to and reducing the availability of intracellular iron, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α.[1][4]

Quantitative Data

The iron-chelating activity of this compound is primarily inferred from the rightward shift in its dose-response curve in the presence of exogenous iron. To date, specific binding affinities (dissociation constants, Kd) of this compound for ferrous (Fe²⁺) and ferric (Fe³⁺) iron have not been reported in the peer-reviewed literature. However, the half-maximal effective concentration (EC₅₀) values from a Hypoxia Response Element (HRE) luciferase reporter assay provide strong evidence for its iron-chelating mechanism.[3]

| Condition | EC₅₀ of this compound (µM) | Reference |

| Medium only | 1.12 | [3] |

| + 50 µM Iron | 15.6 | [3] |

| + 50 µM Zinc | 5.01 | [3] |

Table 1: EC₅₀ values of this compound in an HRE luciferase reporter assay under different metal conditions.[3]

Signaling Pathways and Experimental Workflows

HIF-1α Activation Pathway

The primary signaling pathway affected by this compound is the HIF-1α pathway. Under normoxic conditions, HIF-1α is continuously synthesized and degraded. In the presence of this compound, the chelation of iron inhibits PHD enzymes, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to HREs in the promoter regions of target genes, activating their transcription. A key downstream target of HIF-1α is VEGF, a potent pro-angiogenic factor.[1][4]

Potential Link to Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5] Given that this compound is an iron chelator, it is plausible that it could modulate ferroptosis. Iron chelators are known to inhibit ferroptosis by reducing the labile iron pool, which is a catalyst for the Fenton reaction that generates lipid-damaging reactive oxygen species (ROS).[5] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[6] The potential interplay between this compound, iron chelation, and the ferroptosis pathway warrants investigation.

Experimental Workflow for Characterization

A logical workflow to characterize this compound as an iron chelator and investigate its effects on HIF-1α and ferroptosis would involve a series of in vitro cellular assays.

Experimental Protocols

Measurement of Intracellular Labile Iron Pool (LIP) using Calcein-AM

This protocol is adapted from established methods for measuring the LIP.[7][8][9][10]

Principle: Calcein-AM is a cell-permeant, non-fluorescent molecule. Once inside the cell, it is cleaved by esterases to the fluorescent, cell-impermeant calcein (B42510). The fluorescence of calcein is quenched upon binding to labile iron. The addition of a strong, cell-permeable iron chelator will displace iron from calcein, resulting in an increase in fluorescence, which is proportional to the LIP.

Materials:

-

Cells of interest

-

This compound

-

Calcein-AM (stock solution in DMSO)

-

Strong iron chelator (e.g., Salicylaldehyde isonicotinoyl hydrazone - SIH)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells twice with HBSS.

-

Load the cells with 0.25 µM Calcein-AM in HBSS for 15-30 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular Calcein-AM.

-

Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~515 nm).

-

Add a saturating concentration of a strong iron chelator (e.g., 100 µM SIH) to the cells.

-

Incubate for 10-15 minutes at 37°C.

-

Measure the final fluorescence (F_final).

-

The LIP is proportional to the change in fluorescence (ΔF = F_final - F_initial).

Western Blot for HIF-1α Stabilization

This protocol is based on standard Western blotting procedures for detecting the transient HIF-1α protein.[11][12][13][14]

Principle: Western blotting is used to detect the levels of HIF-1α protein in cell lysates. An increase in the HIF-1α band intensity upon treatment with this compound indicates protein stabilization.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound or vehicle control. A positive control such as CoCl₂ or desferrioxamine (DFO) should be included.

-

After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

VEGF ELISA

This protocol provides a general outline for a sandwich ELISA to quantify secreted VEGF in cell culture supernatants.[2][15][16][17][18]

Principle: A capture antibody specific for VEGF is coated onto the wells of a microplate. Cell culture supernatant containing VEGF is added, and the VEGF is captured by the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of VEGF.

Materials:

-

VEGF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, standards, and buffers)

-

Cell culture supernatants from this compound-treated and control cells

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with blocking buffer.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add the streptavidin-HRP conjugate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentration of VEGF in the samples based on the standard curve.

Assessment of Ferroptosis

This protocol is based on the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[1][19][20][21][22]

Principle: C11-BODIPY 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. This shift can be quantified by flow cytometry or fluorescence microscopy.

Materials:

-

Cells of interest

-

This compound

-

Ferroptosis inducer (e.g., RSL3 or erastin) as a positive control

-

Ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control

-

C11-BODIPY 581/591

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells and treat with this compound, vehicle, positive, and negative controls for the desired duration.

-

In the last 30-60 minutes of treatment, add C11-BODIPY (final concentration 1-5 µM) to the culture medium.

-

Harvest the cells (for flow cytometry) or wash the cells (for microscopy).

-

For flow cytometry, resuspend the cells in a suitable buffer and analyze the fluorescence in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

For microscopy, visualize the cells and capture images in the green and red channels.

This protocol is a colorimetric assay to measure MDA, a stable product of lipid peroxidation.[23][24][25][26][27]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Materials:

-

Cell lysates from this compound-treated and control cells

-

MDA standard

-

TBA reagent

-

Acid solution (e.g., trichloroacetic acid - TCA)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare cell lysates from treated and control cells.

-

Add the acid solution to the lysates to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add the TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

-

Cool the samples on ice and measure the absorbance at ~532 nm.

-

Calculate the MDA concentration based on a standard curve.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the HIF pathway. Its mechanism of action as an iron chelator is well-supported by the available data. This technical guide provides a framework for researchers to further investigate the cellular effects of this compound. A significant and unexplored area of research is the potential role of this compound in modulating ferroptosis. The detailed protocols provided herein will enable researchers to systematically investigate this connection. Future studies should focus on determining the precise iron binding affinities of this compound and on conducting direct experimental assessments of its impact on ferroptotic cell death in various cell types and disease models. Such research will not only enhance our understanding of this compound's biological activities but also potentially open new avenues for its therapeutic application.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 6. Hypoxia inducible factor prolyl hydroxylases as targets for neuroprotection by “antioxidant” metal chelators: from ferroptosis to stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. content.abcam.com [content.abcam.com]

- 16. novamedline.com [novamedline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. portal.cytodocs.com [portal.cytodocs.com]

- 19. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 22. reddit.com [reddit.com]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. arigobio.com [arigobio.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 27. plant-stress.weebly.com [plant-stress.weebly.com]

Therapeutic Potential of ML228 in Ischemic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of ML228, a small molecule activator of the Hypoxia-Inducible Factor (HIF) pathway, in the context of ischemic conditions. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound and Ischemia

Ischemic events, characterized by a restriction in blood supply to tissues, lead to a cascade of cellular and molecular events culminating in cell death and organ damage. The HIF pathway is a critical cellular response mechanism to hypoxia and ischemia, orchestrating the expression of genes involved in angiogenesis, cell survival, and metabolism. This compound has emerged as a potent activator of this pathway, offering a promising therapeutic strategy for mitigating ischemic injury.

This compound was identified through a high-throughput cell-based HIF-mediated gene reporter screen.[1] It represents a novel triazine scaffold chemotype that activates the HIF pathway.[1] Notably, its mechanism of action is distinct from many other HIF activators; this compound is believed to function as an iron chelator, which leads to the stabilization and activation of HIF-1α, rather than directly inhibiting prolyl hydroxylase (PHD) enzymes.[1] This unique mechanism may offer a different therapeutic profile and set of potential applications in ischemic diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value (µM) | Reference |

| HRE Luciferase Assay | HEK293 | EC50 | 1.12 | Discovery of a New Molecular Probe this compound (NIH) |

| HRE Luciferase Assay (with 50 µM Iron) | HEK293 | EC50 | 15.6 | Discovery of a New Molecular Probe this compound (NIH) |

| HIF-1α Nuclear Translocation Assay | HeLa | EC50 | ~1.4 | Sapphire Bioscience |

| Proteasome Inhibition Assay | - | - | Inactive | Discovery of a New Molecular Probe this compound (NIH) |

| RT-PCR VEGF Transcription Assay | - | - | Active | Discovery of a New Molecular Probe this compound (NIH) |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury

| Treatment Group | Time Post-Injury | Basso, Beattie, and Bresnahan (BBB) Score (Mean ± SD) | HIF-1α Expression (Integral Optical Density ± SD) | VEGF Expression (Integral Optical Density ± SD) | Reference |

| Sham | 1 day | 21.00 ± 0.00 | 0.02 ± 0.01 | 0.03 ± 0.01 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] |

| 3 days | 21.00 ± 0.00 | 0.02 ± 0.01 | 0.03 ± 0.01 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] | |

| 7 days | 21.00 ± 0.00 | 0.02 ± 0.01 | 0.03 ± 0.01 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] | |

| Control (SCI only) | 1 day | 1.83 ± 1.17 | 0.12 ± 0.02 | 0.13 ± 0.02 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] |

| 3 days | 3.17 ± 1.17 | 0.13 ± 0.02 | 0.14 ± 0.02 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] | |

| 7 days | 5.17 ± 1.33 | 0.13 ± 0.02 | 0.14 ± 0.02 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] | |

| This compound (1 µg/kg/day) | 1 day | 1.83 ± 1.17 | 0.20 ± 0.03 | 0.21 ± 0.03 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] |

| 3 days | 5.50 ± 1.22 | 0.22 ± 0.03 | 0.23 ± 0.03 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] | |

| 7 days | 8.17 ± 1.33 | 0.22 ± 0.03 | 0.23 ± 0.03 | Effect of HIF-1/VEGF signaling pathway on spinal cord injury in rats (Chen et al., 2017)[2][3] |

Note: While this compound has shown promise in a spinal cord injury model, quantitative data on its efficacy in a cerebral ischemia model (e.g., MCAO) regarding infarct volume reduction or neurological scores were not available in the reviewed literature.

Signaling Pathway

The primary mechanism of action of this compound in ischemic conditions is the activation of the HIF-1α signaling pathway, leading to the upregulation of vascular endothelial growth factor (VEGF) and other pro-survival genes.

Caption: this compound activates the HIF-1α pathway by chelating iron.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro HIF Pathway Activation Assays

4.1.1. HRE-Luciferase Reporter Gene Assay

-

Objective: To quantify the activation of the HIF pathway by measuring the expression of a luciferase reporter gene under the control of a hypoxia-response element (HRE).

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an HRE-luciferase reporter construct.

-

Procedure:

-

Seed HEK293-HRE cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in appropriate cell culture medium.

-

Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Desferrioxamine, DFO).

-

For iron competition experiments, add 50 µM of an iron salt (e.g., FeCl₂) to the medium along with this compound.

-

Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

4.1.2. HIF-1α Nuclear Translocation High-Content Imaging Assay

-

Objective: To visualize and quantify the translocation of HIF-1α from the cytoplasm to the nucleus upon treatment with this compound.

-

Cell Line: HeLa or other suitable cell line.

-

Procedure:

-

Seed cells in 96- or 384-well imaging plates.

-

Treat cells with various concentrations of this compound for a defined period (e.g., 4-8 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for HIF-1α.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the intensity of HIF-1α fluorescence in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of translocation.

-

In Vivo Ischemic Models

4.2.1. Rat Model of Spinal Cord Contusion Injury

-

Objective: To evaluate the neuroprotective and functional recovery effects of this compound in a clinically relevant model of traumatic spinal cord injury.

-

Animal Model: Adult female Sprague-Dawley rats (220-250 g).

-

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a contusion injury using a standardized impactor device (e.g., the NYU impactor) with a specific weight dropped from a set height to create a moderate injury.

-

Suture the muscle and skin layers.

-

Provide post-operative care, including analgesics, antibiotics, and manual bladder expression.

-

Administer this compound (1 µg/kg) or vehicle (e.g., saline) via intraperitoneal injection daily for 7 days, starting immediately after the injury.

-

Assess locomotor function at regular intervals (e.g., 1, 3, 7 days post-injury) using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

-

At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the spinal cord, process for histology, and perform immunohistochemistry for HIF-1α and VEGF to assess target engagement.

-

4.2.2. Rat Model of Middle Cerebral Artery Occlusion (MCAO) for Focal Cerebral Ischemia

-

Objective: To induce a focal ischemic stroke to evaluate the potential neuroprotective effects of this compound. (Note: The following is a general protocol, as specific studies with this compound in this model were not found).

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300 g).

-

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament suture with a blunted tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The duration of occlusion can be varied to produce transient (e.g., 60-120 minutes, followed by withdrawal of the suture for reperfusion) or permanent ischemia.

-

Administer this compound or vehicle at a predetermined dose and time point relative to the ischemic insult.

-

After a set survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system (e.g., the Garcia or Bederson scale).

-

Euthanize the animal, remove the brain, and slice it into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. The healthy tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating the therapeutic potential of this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a potent activator of the HIF-1α pathway with a distinct iron-chelating mechanism of action. Preclinical studies have demonstrated its ability to upregulate the expression of downstream targets such as VEGF and have shown promising therapeutic effects in a rat model of spinal cord injury, leading to improved functional recovery. While further investigation is required to establish its efficacy in other ischemic conditions such as cerebral ischemia, the available data suggest that this compound holds significant therapeutic potential for the treatment of diseases characterized by ischemic injury. This technical guide provides a foundation for researchers to design and conduct further studies to fully elucidate the therapeutic utility of this promising compound.

References

Downstream Targets of ML228-Induced HIF Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML228 is a small molecule activator of the Hypoxia-Inducible Factor (HIF) pathway, a critical signaling cascade in the cellular response to low oxygen conditions.[1][2] By stabilizing HIF-1α, this compound initiates the transcription of a host of downstream target genes that play pivotal roles in angiogenesis, cell proliferation, and metabolism.[1][3] This technical guide provides an in-depth overview of the known downstream targets of this compound-induced HIF activation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Signaling Pathway

This compound activates the HIF-1α signaling pathway. This leads to the nuclear translocation of HIF-1α, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The resulting heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Caption: this compound-induced HIF-1α signaling cascade.

Quantitative Data on Downstream Targets

The primary and most extensively documented downstream target of this compound is Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1][2][4] More recent research has identified additional downstream targets, including components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]

| Target Gene/Protein | Experimental System | Method | Quantitative Finding | Reference |

| VEGF | Human Osteosarcoma (U2OS) Cells | RT-PCR | EC50 of 1.63 μM for increased VEGF expression. | [2] |

| HIF-1α | Yak Alveolar Type II Epithelial Cells | Western Blot | Increased protein expression with this compound treatment (5-10 μM). | [3] |

| EGFR | Yak Alveolar Type II Epithelial Cells | Western Blot | Increased protein expression with this compound treatment (5-10 μM). | [3] |

| EGF | Yak Alveolar Type II Epithelial Cells | Western Blot | Increased protein expression with this compound treatment (5-10 μM). | [3] |

| PCNA | Yak Alveolar Type II Epithelial Cells | Western Blot | Increased protein expression with this compound treatment (5-10 μM). | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information from the referenced studies and general laboratory practices.

Cell Culture and this compound Treatment

-

Cell Lines: Human Osteosarcoma (U2OS) cells or Yak Alveolar Type II Epithelial Cells.

-

Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the cell culture medium to achieve the desired final concentrations for treating the cells.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for VEGF

This protocol outlines the steps for quantifying the expression of VEGF mRNA following this compound treatment.

Caption: Workflow for quantifying VEGF mRNA expression.

-

RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for VEGF and a reference gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system using a SYBR Green-based or probe-based detection method.

-

Data Analysis: The relative expression of VEGF mRNA is calculated using the comparative Ct (ΔΔCt) method.

Protein Extraction and Western Blotting

This protocol describes the detection and relative quantification of HIF-1α, EGFR, EGF, and PCNA proteins.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for HIF-1α, EGFR, EGF, PCNA, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the relative protein levels are normalized to the loading control.

Logical Relationships and Downstream Effects

The activation of HIF by this compound leads to a cascade of events that promote cellular adaptation to hypoxia. The upregulation of VEGF directly contributes to angiogenesis. The induction of EGFR, EGF, and the cell proliferation marker PCNA suggests a role for this compound in promoting cell growth and survival.

Caption: Downstream targets and cellular effects of this compound.

Conclusion

This compound serves as a valuable tool for investigating the physiological and pathological roles of HIF pathway activation. The primary downstream target identified is VEGF, with emerging evidence pointing to the involvement of the EGFR signaling pathway. Further research employing global transcriptomic and proteomic approaches will be crucial to fully elucidate the complete spectrum of this compound-induced downstream targets and their intricate roles in cellular function. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Discovery of a new molecular probe this compound: an activator of the hypoxia inducible factor (HIF) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of ML228 on Vascular Endothelial Growth Factor (VEGF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule ML228 and its role in modulating the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in therapeutic areas targeting hypoxia-inducible pathways.

Core Mechanism of Action: this compound as a HIF-1α Activator

This compound is a potent activator of the Hypoxia Inducible Factor (HIF) pathway. Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously targeted for degradation. This process is initiated by prolyl hydroxylase (PHD) enzymes, which require oxygen and iron to hydroxylate HIF-1α. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for VEGF, thereby upregulating their transcription.

This compound mimics a hypoxic state by activating the HIF-1 pathway. Evidence suggests that this compound's mechanism of action involves iron chelation. By binding iron, this compound reduces its availability as a cofactor for PHD enzymes, thus inhibiting their activity and leading to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels. It is noteworthy that this compound is structurally distinct from most known PHD inhibitors, as it lacks the acidic functional group commonly found in such molecules.

Quantitative Data on this compound-Induced VEGF Expression

This compound has been shown to potently activate HIF in vitro and its downstream target, VEGF. The following tables summarize the available quantitative data from both in vitro and in vivo studies.

In Vitro Activity of this compound

The in vitro potency of this compound has been characterized by its half-maximal effective concentration (EC50) in various cell-based assays.

| Assay Type | Cell Line | Parameter Measured | EC50 (µM) | Reference |

| HRE Luciferase Reporter | U2OS | HIF-1 transcriptional activity | 1.23 | |

| High Content Imaging | U2OS | HIF-1α nuclear translocation | 1.40 | |

| Real-Time PCR | U2OS | VEGF transcription | 1.63 |

In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury

In a study investigating the effects of this compound on spinal cord injury (SCI) in rats, systemic administration of this compound led to a significant increase in both HIF-1α and VEGF protein expression at the site of injury.

| Time Point | Treatment Group | HIF-1α Expression (Relative to β-actin) | VEGF Expression (Relative to β-actin) | Reference |

| Day 1 | SCI + Vehicle | ~1.2 | ~1.5 | |

| SCI + this compound | ~2.0 | ~2.5 | ||

| Day 3 | SCI + Vehicle | ~1.5 | ~1.8 | |

| SCI + this compound | ~2.8 | ~3.2 | ||

| Day 7 | SCI + Vehicle | ~1.0 | ~1.2 | |

| SCI + this compound | ~1.8 | ~2.2 |

Note: Values are estimated from published graphical data and presented to show the relative trends. The this compound-treated groups showed statistically significant increases compared to the vehicle-treated control group at all time points (p < 0.05).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and VEGF expression.

In Vitro HIF-1α Activation and VEGF Expression

The following protocols are based on the methods described in the discovery and characterization of this compound.

1. Cell Culture and this compound Treatment:

-

Cell Line: Human osteosarcoma U2OS cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made to achieve the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for reporter assays, larger plates for protein/RNA extraction) and allowed to adhere. The medium is then replaced with a fresh medium containing various concentrations of this compound or vehicle (DMSO) control. Incubation times will vary depending on the assay (e.g., 6-24 hours).

2. HIF-1α Nuclear Translocation Assay (High Content Imaging):

-

Principle: This assay visualizes and quantifies the movement of HIF-1α from the cytoplasm to the nucleus upon its stabilization.

-

Method:

-

Use U2OS cells stably expressing a GFP-tagged HIF-1α fusion protein.

-

Seed cells in 96-well imaging plates.

-

Treat with this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with a fluorescent DNA dye (e.g., Hoechst 33342).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence, which indicates the extent of HIF-1α translocation.

-

3. VEGF mRNA Quantification (RT-qPCR):

-

Principle: This method measures the relative abundance of VEGF mRNA transcripts to determine the effect of this compound on gene expression.

-

Method:

-

Treat U2OS cells with this compound in 6-well plates.

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using a qPCR instrument, SYBR Green master mix, and primers specific for human VEGF and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to calculate the fold change in VEGF mRNA expression in this compound-treated cells relative to vehicle-treated controls.

-

In Vivo Assessment in a Spinal Cord Injury Model

The following protocol is based on the methodology used to evaluate this compound in a rat model of SCI.

1. Animal Model and Treatment:

-

Animal: Adult Sprague Dawley rats.

-

Injury Model: A spinal cord hemisection is performed to induce SCI. A sham group undergoes the surgery without the hemisection.

-

Treatment Groups:

-

Sham group: Surgery without SCI, no treatment.

-

Control group: SCI with vehicle treatment.

-

Treatment group: SCI with this compound treatment.

-

-

This compound Administration: this compound is administered systemically (e.g., intraperitoneal injection) at a specified dose (e.g., 1 µg/kg) daily for a set period (e.g., 7 days) following the SCI.

2. Tissue Collection and Preparation:

-

At specified time points post-injury (e.g., 1, 3, and 7 days), animals are euthanized.

-

The spinal cord tissue surrounding the injury site is carefully dissected.

-

A portion of the tissue is snap-frozen for protein analysis (Western blot), and another portion is fixed in paraformaldehyde for immunohistochemistry.

3. VEGF Protein Quantification (Western Blot):

-

Principle: To measure the total amount of VEGF protein in the spinal cord tissue.

-

Method:

-

Homogenize the frozen spinal cord tissue in lysis buffer to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for VEGF.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Normalize the VEGF signal to a loading control (e.g., β-actin) to correct for variations in protein loading.

-

Conclusion

This compound is a valuable research tool for studying the activation of the HIF-1 pathway and its downstream consequences, including the upregulation of VEGF. Its unique mechanism of action, likely through iron chelation, distinguishes it from classical PHD inhibitors. The provided quantitative data and detailed protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at exploring the therapeutic potential of activating the HIF-1/VEGF axis in various pathological conditions.

In Vitro Characterization of ML228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ML228, a potent activator of the Hypoxia Inducible Factor (HIF) pathway. The information presented herein is curated for professionals in the fields of biomedical research and drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across several key assays to determine its potency and mechanism of action. The following table summarizes the critical quantitative metrics for this compound.

| Assay | Cell Line | Metric | Value (µM) | Notes |

| HRE Luciferase Reporter Assay | U2OS | EC50 | ~1.23 | Measures the activation of a luciferase reporter gene under the control of Hypoxia Response Elements (HREs), indicating HIF transcriptional activity. |

| HIF-1α Nuclear Translocation Assay | U2OS | EC50 | ~1.4 | A high-content imaging assay that quantifies the movement of HIF-1α from the cytoplasm to the nucleus, a key step in its activation. |

| RT-PCR for VEGF Expression | U2OS | EC50 | 1.63 | Measures the transcription of Vascular Endothelial Growth Factor (VEGF), a downstream target gene of HIF-1α, providing evidence of functional pathway activation. |

| Proteasome Inhibition Assay | U2OS | - | Inactive | A counterscreen to ensure that this compound does not act as a general proteasome inhibitor, which can also lead to HIF-1α stabilization. |

| HRE Luciferase Assay (with Iron) | U2OS | EC50 | 15.6 | The rightward shift in the dose-response curve in the presence of excess iron suggests that this compound's mechanism of action involves iron chelation. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

HRE-Luciferase Reporter Gene Assay

This assay is the primary method used to screen for and characterize activators of the HIF pathway. It utilizes a human osteosarcoma (U2OS) cell line stably transfected with a plasmid containing a luciferase reporter gene downstream of a promoter with multiple Hypoxia Response Elements (HREs).

Principle: In the presence of an active HIF-1α/ARNT complex, the complex binds to the HREs and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of HIF-1α transcriptional activity.

Protocol Outline:

-

Cell Culture: U2OS cells stably expressing the HRE-luciferase reporter are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control. A known HIF activator, such as Desferrioxamine (DFO), is typically used as a positive control.

-

Incubation: The cells are incubated with the compounds for a set period, typically 16-24 hours, under normoxic conditions (21% O2).

-

Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer to release the cellular contents, including the expressed luciferase.

-

Luminometry: A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., untreated cells) and plotted against the compound concentration to determine the EC50 value.

HIF-1α Nuclear Translocation High-Content Imaging Assay

This cell-based imaging assay visually confirms and quantifies the translocation of HIF-1α from the cytoplasm to the nucleus upon treatment with a compound of interest.

Principle: U2OS cells expressing HIF-1α fused to a fluorescent protein (e.g., GFP) are used. In its inactive state, HIF-1α-GFP is primarily located in the cytoplasm. Upon activation and stabilization, it translocates to the nucleus. Automated microscopy and image analysis software are used to quantify the nuclear and cytoplasmic fluorescence intensity.

Protocol Outline:

-

Cell Culture: U2OS cells expressing HIF-1α-GFP are seeded in optically clear multi-well plates suitable for high-content imaging.

-

Compound Treatment: Cells are treated with a dilution series of this compound or appropriate controls.

-

Incubation: The plate is incubated for a defined period to allow for compound action and protein translocation.

-

Staining: Cells are fixed and stained with a nuclear counterstain (e.g., DAPI or Hoechst) to identify the nuclear compartment.

-

Image Acquisition: The plate is imaged on a high-content imaging system, capturing images in both the GFP and nuclear stain channels.

-